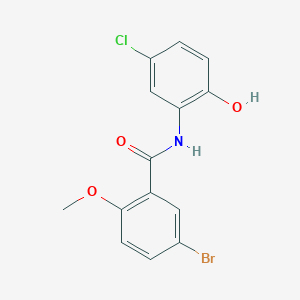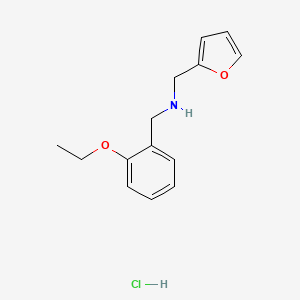![molecular formula C15H24ClNO3 B4409298 4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409298.png)
4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride
Descripción general
Descripción
4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride, also known as A-317491, is a selective antagonist of the P2X3 receptor. This receptor is involved in the transmission of pain signals, making A-317491 a potential candidate for the treatment of chronic pain. In
Mecanismo De Acción
4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride selectively blocks the P2X3 receptor, which is involved in the transmission of pain signals. This receptor is found on sensory neurons and is activated by ATP released from damaged or inflamed tissues. By blocking the P2X3 receptor, this compound reduces the transmission of pain signals, leading to a reduction in pain.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. It has a half-life of approximately 3 hours and is primarily metabolized by the liver. This compound has been shown to have a dose-dependent effect on pain reduction, with higher doses leading to greater pain relief.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride is its selectivity for the P2X3 receptor, which reduces the risk of off-target effects. In addition, this compound has been shown to be effective in reducing pain in a variety of animal models, making it a promising candidate for further study. However, one limitation of this compound is its short half-life, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several potential future directions for the study of 4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride. One area of interest is the development of more potent and selective P2X3 receptor antagonists. In addition, the combination of this compound with other pain medications, such as opioids and nonsteroidal anti-inflammatory drugs, warrants further study. Finally, the potential use of this compound in the treatment of other conditions, such as cough and asthma, should be explored.
Conclusion:
In conclusion, this compound is a promising candidate for the treatment of chronic pain. Its selective blockade of the P2X3 receptor has been shown to be effective in reducing pain in animal models, and its synergistic effect with other pain medications makes it a potential adjunct therapy. Further study is needed to fully explore the potential of this compound in the treatment of chronic pain and other conditions.
Aplicaciones Científicas De Investigación
4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. In addition, this compound has been shown to have a synergistic effect when combined with other pain medications, such as opioids and nonsteroidal anti-inflammatory drugs.
Propiedades
IUPAC Name |
4-[2-(2-propoxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-2-10-18-14-5-3-4-6-15(14)19-13-9-16-7-11-17-12-8-16;/h3-6H,2,7-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHWSAGSKRLGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409219.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-1-phenylethanamine hydrochloride](/img/structure/B4409222.png)
![2-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4409227.png)
![N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409239.png)
![4-{4-[3-(1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4409242.png)
![2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide](/img/structure/B4409250.png)
![4-[4-(allyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4409263.png)




![3-(allyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4409305.png)
![N-(2,6-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409310.png)
![3-(2-fluorophenyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4409315.png)